molecular formula C10H9N3OS2 B7740303 6-benzylsulfanyl-5-sulfanyl-2H-1,2,4-triazin-3-one

6-benzylsulfanyl-5-sulfanyl-2H-1,2,4-triazin-3-one

Cat. No.: B7740303
M. Wt: 251.3 g/mol
InChI Key: WGILAAVIFOLFAQ-UHFFFAOYSA-N
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Description

6-benzylsulfanyl-5-sulfanyl-2H-1,2,4-triazin-3-one is a chemical compound with the molecular formula C10H9N3OS2 and a molecular weight of 251.3 g/mol . This compound is part of the triazine family, which is known for its diverse applications in various fields such as agriculture, medicine, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-benzylsulfanyl-5-sulfanyl-2H-1,2,4-triazin-3-one typically involves the reaction of appropriate precursors under specific conditions. One common method involves the reaction of benzyl mercaptan with a triazine derivative in the presence of a base. The reaction conditions often include:

    Solvent: Common solvents used include ethanol or methanol.

    Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.

    Catalyst: A base such as sodium hydroxide or potassium carbonate is often used to facilitate the reaction.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

6-benzylsulfanyl-5-sulfanyl-2H-1,2,4-triazin-3-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form disulfides or sulfoxides.

    Reduction: Reduction reactions can convert the sulfanyl groups to thiols.

    Substitution: The benzylsulfanyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or disulfides, while substitution reactions can introduce various functional groups to the triazine ring.

Scientific Research Applications

6-benzylsulfanyl-5-sulfanyl-2H-1,2,4-triazin-3-one has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-benzylsulfanyl-5-sulfanyl-2H-1,2,4-triazin-3-one involves its interaction with specific molecular targets. These interactions can include:

    Enzyme Inhibition: The compound may inhibit certain enzymes by binding to their active sites.

    Protein Interactions: It can interact with proteins, affecting their function and stability.

    Pathways: The compound may influence various biochemical pathways, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

    6-benzylsulfanyl-5-sulfanylidene-2H-1,2,4-triazin-3-one: This compound is structurally similar but has different functional groups.

    6-(benzylsulfanyl)-5-(butylsulfanyl)-1,2,4-triazin-3(2H)-one: Another related compound with variations in the sulfanyl groups.

Uniqueness

6-benzylsulfanyl-5-sulfanyl-2H-1,2,4-triazin-3-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for various applications in research and industry.

Properties

IUPAC Name

6-benzylsulfanyl-5-sulfanyl-2H-1,2,4-triazin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3OS2/c14-10-11-8(15)9(12-13-10)16-6-7-4-2-1-3-5-7/h1-5H,6H2,(H2,11,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGILAAVIFOLFAQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CSC2=NNC(=O)N=C2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)CSC2=NNC(=O)N=C2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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